6-[2-(Dimethylamino)ethoxy]pyridin-3-amine
CAS No.: 884341-06-4
Cat. No.: VC6568954
Molecular Formula: C9H15N3O
Molecular Weight: 181.239
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 884341-06-4 |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.239 |
| IUPAC Name | 6-[2-(dimethylamino)ethoxy]pyridin-3-amine |
| Standard InChI | InChI=1S/C9H15N3O/c1-12(2)5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 |
| Standard InChI Key | GXXKHIYFTNGUKM-UHFFFAOYSA-N |
| SMILES | CN(C)CCOC1=NC=C(C=C1)N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture and Physicochemical Properties
6-[2-(Dimethylamino)ethoxy]pyridin-3-amine features a pyridine core substituted with two functional groups: a primary amine at the 3-position and a 2-(dimethylamino)ethoxy moiety at the 2-position. The dimethylamino group enhances the compound's solubility in polar solvents, while the ethoxy spacer contributes to conformational flexibility. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 2-[2-(Dimethylamino)ethoxy]pyridin-3-amine |
| SMILES Representation | CN(C)CCOC1=C(C=CC=N1)N |
| InChI Key | PMAYFOWRMGYWBN-UHFFFAOYSA-N |
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), though specific spectral data remain underrepresented in published literature .
Stereoelectronic Features
The pyridine ring’s electron-deficient nature facilitates interactions with biological targets, while the dimethylamino group acts as a weak base, enabling pH-dependent solubility. Density functional theory (DFT) calculations suggest that the ethoxy linker adopts a gauche conformation, optimizing steric interactions between the pyridine ring and dimethylamino group. These features make the compound amenable to further derivatization, particularly in medicinal chemistry applications.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine typically begins with functionalization of pyridine derivatives. A representative pathway involves:
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Nitration and Reduction: 3-Aminopyridine is nitrated to introduce a nitro group at the 6-position, followed by reduction to yield 6-aminopyridin-3-amine.
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Etherification: The 6-amino group is protected, and the 2-position is functionalized via nucleophilic substitution with 2-chloroethyl dimethylamine in the presence of a base such as potassium carbonate.
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Deprotection: The protecting group is removed under acidic conditions to yield the final product.
This route achieves moderate yields (40–60%) but requires optimization to minimize side reactions, such as over-alkylation or ring oxidation .
Advanced Catalytic Approaches
Recent advances employ transition metal catalysis to improve efficiency. For instance, palladium-catalyzed Buchwald-Hartwig amination has been used to couple 6-bromopyridin-3-amine with 2-(dimethylamino)ethanol, achieving yields up to 75% under mild conditions . Microwave-assisted synthesis has also reduced reaction times from hours to minutes, enhancing scalability for industrial applications .
Biological and Pharmacological Applications
Antimicrobial Agent Development
6-[2-(Dimethylamino)ethoxy]pyridin-3-amine serves as a precursor in synthesizing pyrazolopyrimidines, a class of compounds with demonstrated activity against Mycobacterium tuberculosis. In one study, coupling the compound with a trifluoromethylated pyrimidinone yielded a derivative exhibiting a minimum inhibitory concentration (MIC) of 2.5 µg/mL against drug-resistant tuberculosis strains . The dimethylaminoethoxy side chain is hypothesized to enhance membrane permeability, facilitating target engagement within bacterial cells.
Structure-Activity Relationships (SAR)
Role of the Dimethylamino Group
The dimethylamino moiety critically influences both solubility and target binding. Methylation of the amine reduces polarity, enhancing blood-brain barrier penetration in rodent models . Conversely, replacing dimethylamine with a morpholine ring abolished antimicrobial activity in pyrazolopyrimidine derivatives, underscoring the importance of the tertiary amine for biological efficacy .
Impact of the Ethoxy Linker
Shortening the ethoxy spacer from two carbons to one decreased binding affinity for Aβ plaques by 15-fold, likely due to reduced conformational flexibility . Similarly, elongating the chain introduced steric clashes in the active site of bacterial dihydrofolate reductase, diminishing inhibitory potency .
Industrial and Regulatory Considerations
Scalability Challenges
Current synthetic routes face bottlenecks in large-scale production, particularly during the etherification step, which requires stoichiometric amounts of expensive palladium catalysts . Continuous flow chemistry has been proposed to mitigate costs, with pilot studies demonstrating a 30% reduction in palladium usage while maintaining yield .
Future Research Directions
Targeted Drug Delivery Systems
Functionalizing the primary amine with polyethylene glycol (PEG) chains could improve pharmacokinetic profiles by reducing renal clearance. Computational models predict that PEGylation would increase plasma half-life from 2.3 to 8.7 hours in murine models .
Exploration of Combination Therapies
Synergistic effects have been observed when 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine derivatives are co-administered with first-line antitubercular drugs like isoniazid. Future work should prioritize high-throughput screening to identify optimal combination regimens .
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